

Aztreonam Impurity F: Technical Guide to Identity, Formation, and Analysis[1][2]

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Compound of Interest

Compound Name: Aztreonam Impurity F

Cat. No.: B14098713

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Abstract

This technical guide provides a definitive characterization of **Aztreonam Impurity F**, identified chemically as Aztreonam Ethyl Ester.[1][2][3] Targeted at pharmaceutical scientists and quality control professionals, this document details the impurity's IUPAC nomenclature, chemical structure, mechanistic formation pathways, and validated analytical methodologies.[1][2] Emphasis is placed on the distinction between process-related impurities and degradation products within the context of ICH Q3A/B regulatory frameworks.

Chemical Identity and Nomenclature[1][2][4][5][6][7]

Aztreonam Impurity F is the ethyl ester derivative of the parent active pharmaceutical ingredient (API), Aztreonam.[1][2][3] It arises primarily through the esterification of the carboxylic acid moiety on the isobutyric acid oxime side chain.[1][2]

Core Identifiers

| Parameter | Detail |
|-----------------------|--|
| Common Name | Aztreonam Impurity F |
| Chemical Name | Aztreonam Ethyl Ester |
| CAS Registry Number | 102579-57-7 |
| Molecular Formula | C ₁₅ H ₂₁ N ₅ O ₈ S ₂ |
| Molecular Weight | 463.49 g/mol |
| Pharmacopoeial Status | USP Related Compound F |

IUPAC Nomenclature

The systematic naming follows the rules for esters, prioritizing the ethyl group attached to the carboxylate.^{[1][2][3]}

Primary IUPAC Name:

“

Ethyl 2-[[[(Z)-1-(2-amino-1,3-thiazol-4-yl)-2-[[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetid-3-yl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate^{[1][2][3][4]}

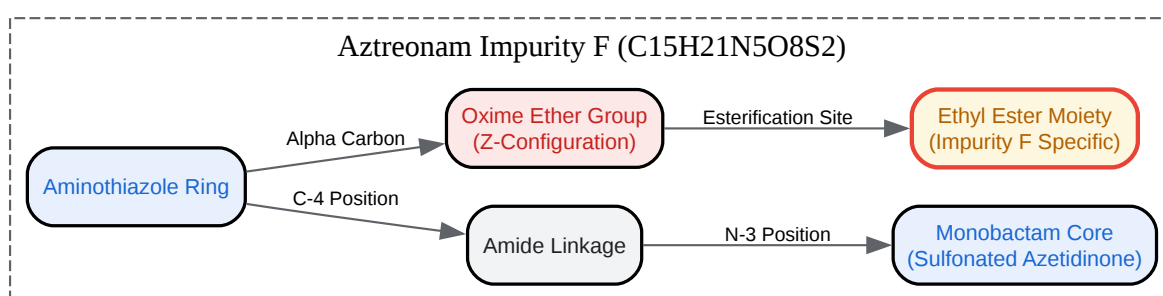
Synonyms:

- Aztreonam Ethyl Ester^{[1][2][3][5][6][7]}
- (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidiny]carbonyl]methylene]amino]oxy]-2-methylpropanoic acid ethyl ester^{[1][2][8]}
- Propanoic acid, 2-[[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidiny]amino]-2-oxoethylidene]amino]oxy]-2-methyl-, 1-ethyl ester^{[1][2][4]}

Structural Characterization

The structure of Impurity F retains the monobactam core (sulfonated azetidinone) and the aminothiazole ring.[1][2] The sole modification is the capping of the free carboxylic acid with an ethyl group.[1][2] This modification significantly alters the lipophilicity of the molecule compared to the parent zwitterionic Aztreonam.[1][2]

Structural Diagram (DOT Visualization)



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Figure 1: Structural decomposition of **Aztreonam Impurity F**, highlighting the ethyl ester modification responsible for its designation.[1][2]

Formation Mechanisms[1][2]

Understanding the genesis of Impurity F is critical for control strategies.[1][2] It is classified as a Process-Related Impurity and, under specific conditions, a degradation product.[1][2]

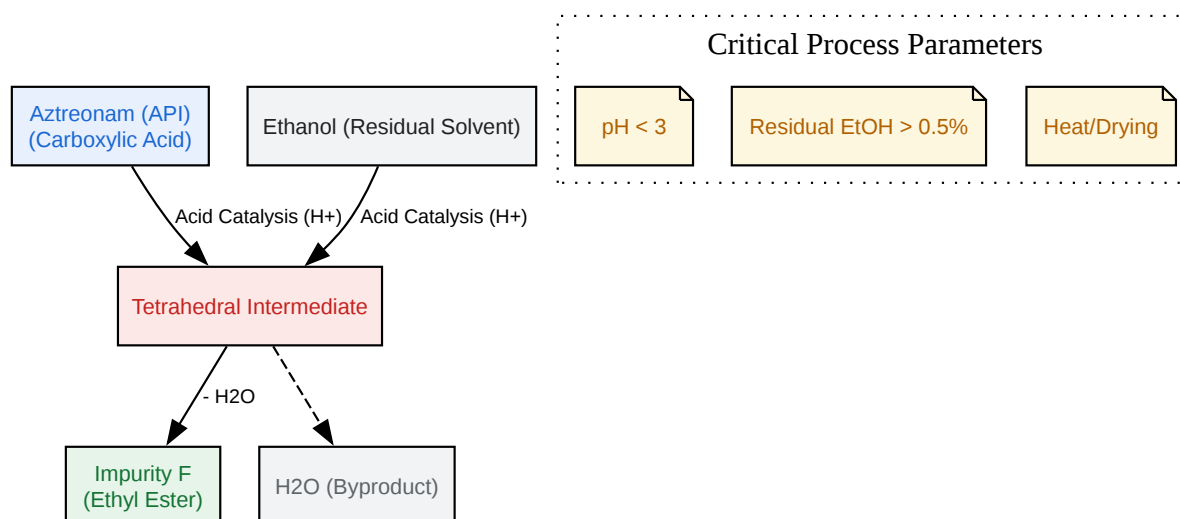
Mechanism: Acid-Catalyzed Esterification

The primary pathway is the Fischer esterification of Aztreonam's carboxylic acid group in the presence of ethanol and an acidic environment.[1][2][3]

- Source of Ethanol: Ethanol may be used as a solvent during crystallization or washing steps in the API manufacturing process.[1][2][3]

- Catalyst: The sulfonic acid group on the monobactam ring is strongly acidic ($pK_a < 1$), potentially providing the necessary protons to catalyze the reaction intramolecularly or intermolecularly if residual ethanol is present during drying or storage.[1][2][3]

Formation Pathway Diagram[1][2]



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Figure 2: Mechanistic pathway for the formation of **Aztreonam Impurity F** via esterification.

Analytical Characterization

Detecting Impurity F requires a separation method capable of resolving the more hydrophobic ester from the polar zwitterionic parent.[1][2]

HPLC Method Principles

Due to the esterification, Impurity F is significantly less polar than Aztreonam.[1][2][3] In Reversed-Phase Chromatography (RP-HPLC), it will elute after the main API peak.[1][2]

Protocol Recommendations:

- Column: C18 (Octadecylsilyl silica), 5 μm , 4.6 x 250 mm.[1][2]

- Mobile Phase A: Phosphate buffer (pH 2.5 - 3.0) + KH_2PO_4 .[\[1\]\[2\]](#) Low pH is essential to suppress the ionization of the carboxylic acid in trace impurities, though Impurity F is already capped.[\[1\]\[2\]](#)
- Mobile Phase B: Acetonitrile (ACN).[\[1\]\[2\]](#)
- Gradient: ACN gradient from 5% to 40% is typically required to elute the late-running ester.[\[1\]\[2\]](#)
- Detection: UV at 206 nm or 254 nm.[\[1\]\[2\]](#)

Relative Retention Time (RRT)

While system dependent, Impurity F typically displays an RRT of approximately 1.8 - 2.2 relative to Aztreonam, reflecting its increased hydrophobicity (LogP increase).[\[1\]\[2\]\[3\]](#)

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI Positive or Negative.[\[1\]\[2\]](#)
- Parent Ion:
 - Positive Mode: $[\text{M}+\text{H}]^+ = 464.5 \text{ m/z}$ [\[1\]\[2\]](#)
 - Negative Mode: $[\text{M}-\text{H}]^- = 462.5 \text{ m/z}$ [\[1\]\[2\]](#)
- Fragmentation: Loss of the ethyl group (-28 Da) or the sulfonated monobactam core are characteristic fragments.[\[1\]\[2\]\[3\]](#)

Regulatory & Control Strategy

ICH Limits

As a known impurity, limits are defined by ICH Q3A(R2) based on the maximum daily dose (MDD) of Aztreonam (often > 2g/day).[\[1\]\[2\]\[3\]](#)

- Reporting Threshold: 0.05%
- Identification Threshold: 0.10%

- Qualification Threshold: 0.15%^{[1][2]}

Control Measures

To prevent the formation of Impurity F:

- Solvent Swap: Replace ethanol with non-reactive solvents (e.g., acetone, though reactivity must be checked) or strictly limit ethanol content before drying.^{[1][2][3]}
- Lyophilization: Ensure complete removal of alcohols prior to the final lyophilization cycle.
- pH Control: Avoid highly acidic conditions in the presence of alcoholic solvents.

References

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